Cas no 5805-42-5 (2-ethyl-6-nitro-1H-1,3-benzodiazole)
5805-42-5 structure
Product Name:2-ethyl-6-nitro-1H-1,3-benzodiazole
CAS-nummer:5805-42-5
MF:C9H9N3O2
MW:191.186661481857
MDL:MFCD00462581
CID:383211
PubChem ID:241679
Update Time:2025-04-19
2-ethyl-6-nitro-1H-1,3-benzodiazole Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-ethyl-5-nitro-3H-benzoimidazole
- 1H-Benzimidazole,2-ethyl-5-nitro-(9CI)
- 2-ethyl-6-nitro-1H-benzimidazole
- 2-Aethyl-5-nitro-1(3)H-benzimidazol
- 2-ethyl-5-nitro-1(3)H-benzoimidazole
- 2-ethyl-5-nitro-1H-benzimidazole
- 2-ethyl-5-nitro-1H-benzo[d]imidazole
- 2-ethyl-5-nitrobenzimidazole
- 5-nitro-2-ethyl-1H-benzo[d]imidazole
- 5-nitro-2-ethylbenzimidazole
- AC1L67VN
- AC1Q20MJ
- NSC49474
- Oprea1_114807
- SureCN6753969
- SureCN6753972
- SCHEMBL6753969
- 2-Ethyl-5-nitro-1H-1,3-benzodiazole
- 2-ETHYL-5-NITRO-1H-1,3-BENZIMIDAZOLE
- AKOS003245637
- 2-ETHYL-6-NITRO-1H-BENZOIMIDAZOLE
- 2-ethyl-6-nitro-1H-1,3-benzodiazole
- EN300-315313
- AKOS002677381
- DTXSID80287170
- NSC-49474
- AAJAEEPAUQTYFB-UHFFFAOYSA-N
- CS-0246023
- 5805-42-5
- NSC 49474
- InChI=1/C9H9N3O2/c1-2-9-10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,2H2,1H3,(H,10,11
- Z57697369
-
- MDL: MFCD00462581
- Inchi: 1S/C9H9N3O2/c1-2-9-10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,2H2,1H3,(H,10,11)
- InChI-sleutel: AAJAEEPAUQTYFB-UHFFFAOYSA-N
- LACHT: [O-][N+](C1C=CC2=C(C=1)NC(CC)=N2)=O
Berekende eigenschappen
- Exacte massa: 191.06957
- Monoisotopische massa: 191.069476538g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 1
- Complexiteit: 229
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 74.5Ų
Experimentele eigenschappen
- Kleur/vorm: NA
- Dichtheid: 1.4±0.1 g/cm3
- Kookpunt: 440.3±18.0 °C at 760 mmHg
- Vlampunt: 242.4±27.3 °C
- PSA: 71.82
- LogboekP: 2.55670
2-ethyl-6-nitro-1H-1,3-benzodiazole Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (6-12weeks), longer storage period at -20℃ (1-2years),0℃条件下运输
2-ethyl-6-nitro-1H-1,3-benzodiazole Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | E902993-10mg |
2-ethyl-6-nitro-1H-1,3-benzodiazole |
5805-42-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E902993-50mg |
2-ethyl-6-nitro-1H-1,3-benzodiazole |
5805-42-5 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E902993-100mg |
2-ethyl-6-nitro-1H-1,3-benzodiazole |
5805-42-5 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Enamine | EN300-315313-0.05g |
2-ethyl-6-nitro-1H-1,3-benzodiazole |
5805-42-5 | 95% | 0.05g |
$101.0 | 2023-09-05 | |
| Enamine | EN300-315313-0.1g |
2-ethyl-6-nitro-1H-1,3-benzodiazole |
5805-42-5 | 95% | 0.1g |
$152.0 | 2023-09-05 | |
| Enamine | EN300-315313-0.25g |
2-ethyl-6-nitro-1H-1,3-benzodiazole |
5805-42-5 | 95% | 0.25g |
$216.0 | 2023-09-05 | |
| Enamine | EN300-315313-0.5g |
2-ethyl-6-nitro-1H-1,3-benzodiazole |
5805-42-5 | 95% | 0.5g |
$407.0 | 2023-09-05 | |
| Enamine | EN300-315313-1.0g |
2-ethyl-6-nitro-1H-1,3-benzodiazole |
5805-42-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-315313-2.5g |
2-ethyl-6-nitro-1H-1,3-benzodiazole |
5805-42-5 | 95% | 2.5g |
$1034.0 | 2023-09-05 | |
| Enamine | EN300-315313-5.0g |
2-ethyl-6-nitro-1H-1,3-benzodiazole |
5805-42-5 | 95% | 5.0g |
$1530.0 | 2023-02-24 |
2-ethyl-6-nitro-1H-1,3-benzodiazole Gerelateerde literatuur
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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